molecular formula C8H10BClO4 B13462722 (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B13462722
M. Wt: 216.43 g/mol
InChI Key: LQYVPXCVUQYNCB-UHFFFAOYSA-N
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Description

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Biological Activity

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a unique boronic acid derivative characterized by its chloro substituent and a methoxymethoxy group on the phenyl ring. This compound exhibits significant biological activity, particularly in the context of its interactions with biological systems and potential applications in pharmaceuticals and diagnostics.

The structure of this compound allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds through Suzuki coupling reactions. The boron atom in this compound is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property underlies many of its biological applications, particularly in sensing and diagnostic technologies.

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with diols and other biomolecules. The binding strength of these interactions can significantly influence cellular processes. For instance, studies have shown that different boronic acids can cause varying degrees of cellular disruption depending on their pKa values and structural characteristics .

Biological Applications

  • Pharmaceutical Development :
    • This compound can serve as an intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with diols makes it suitable for drug development aimed at targeting specific biological pathways.
  • Material Science :
    • The compound's properties allow for potential applications in developing polymeric materials that require specific interactions with biomolecules.
  • Sensors and Diagnostics :
    • Its reversible binding capabilities make it an excellent candidate for sensor technologies designed to detect sugars and other biomolecules, which is vital for monitoring various health conditions.

Case Studies and Research Findings

Recent studies have highlighted the impact of boronic acids on cellular structures. For example, research demonstrated that treatment with specific boronic acids led to dramatic morphological changes in plant cells, including the disassembly of cytoplasmic strands and nuclear collapse . These findings suggest a direct relationship between the structural properties of boronic acids and their biological effects.

Table 1: Biological Effects of Boronic Acids

Boronic AcidpKaEffect on CellsObservations
3-Nitrophenylboronic Acid7.2Severe disruption97% cells disrupted after 4 hours
3-Methoxyphenylboronic Acid8.6Partial disruption29% cells disrupted after prolonged exposure
Phenylboronic Acid8.8Moderate disruptionSimilar effects to 3-MBA under certain conditions
Methylboronic Acid10.7No visible disruptionCells remained intact even at high concentrations

Properties

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

[4-chloro-3-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3

InChI Key

LQYVPXCVUQYNCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCOC)(O)O

Origin of Product

United States

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